molecular formula C15H15NO2 B2805001 1-(Furan-3-carbonyl)-3-phenylpyrrolidine CAS No. 2034354-60-2

1-(Furan-3-carbonyl)-3-phenylpyrrolidine

Cat. No.: B2805001
CAS No.: 2034354-60-2
M. Wt: 241.29
InChI Key: BPVBAEFUTDGHGF-UHFFFAOYSA-N
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Description

1-(Furan-3-carbonyl)-3-phenylpyrrolidine is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure combining two pharmaceutically relevant scaffolds: a 3-phenylpyrrolidine ring and a furan-3-carbonyl group. The 3-phenylpyrrolidine moiety is a recognized structural feature in compounds investigated as inverse agonists of the nuclear receptor RORγt, a key transcription factor involved in immune responses . Concurrently, the furan heterocycle is a privileged structure in drug design, found in numerous bioactive molecules and approved drugs, contributing to a wide range of biological activities . The integration of these components into a single molecule makes this compound a valuable chemical probe for researchers. It serves as a key intermediate for synthesizing more complex molecules and is useful for exploring structure-activity relationships (SAR), particularly in the development of novel therapeutic agents for immune-mediated and inflammatory diseases. This product is intended for research applications by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

furan-3-yl-(3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-15(14-7-9-18-11-14)16-8-6-13(10-16)12-4-2-1-3-5-12/h1-5,7,9,11,13H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVBAEFUTDGHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-carbonyl)-3-phenylpyrrolidine typically involves the reaction of furan-3-carboxylic acid with 3-phenylpyrrolidine under specific conditions. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond between the furan and pyrrolidine rings .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-carbonyl)-3-phenylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Biological Applications

1-(Furan-3-carbonyl)-3-phenylpyrrolidine has shown promise in various biological applications due to its potential pharmacological properties:

  • Antimicrobial Activity : Research indicates that similar compounds possess significant activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae .
  • Anticancer Properties : Studies have demonstrated that compounds related to this compound exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). For instance, certain derivatives have shown IC50_{50} values indicating potent cytotoxicity .

Synthetic Applications

The compound's structural characteristics allow it to serve as an effective building block in organic synthesis:

  • Catalytic Systems : Its reactivity due to the presence of both carbonyl and nitrogen functionalities makes it suitable for developing new catalytic systems. For example, it can act as a catalyst in the reductive amination of furfural, leading to high yields of pyrrolidines .
  • Synthesis of Bioactive Compounds : The compound can be utilized in synthesizing various bioactive molecules through reactions involving electrophilic aromatic substitution or nucleophilic attacks on the carbonyl group, facilitating the formation of complex organic molecules.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives of this compound against resistant bacterial strains. The results indicated that specific modifications enhanced activity against MRSA and other resistant pathogens, showcasing the compound's potential in developing new antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on derivatives showed promising results against MCF-7 cells, with several compounds exhibiting IC50_{50} values below 100 µM. This suggests that these derivatives could be further developed into therapeutic agents for breast cancer treatment.

Summary of Applications

Application AreaDescription
Antimicrobial ActivityEffective against resistant bacterial strains like MRSA
Anticancer PropertiesSignificant cytotoxic effects on various human cancer cell lines
Catalytic SystemsUtilized in reductive amination reactions yielding high product yields
Synthesis of Bioactive CompoundsServes as a building block for complex organic molecules

Mechanism of Action

The mechanism by which 1-(Furan-3-carbonyl)-3-phenylpyrrolidine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its furan and phenyl groups. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

1-((4-Nitrophenyl)sulfonyl)-3-phenylpyrrolidine ()
  • Substituents : A sulfonyl group (electron-withdrawing) replaces the furan-3-carbonyl moiety, and a nitro group is present on the phenyl ring.
  • Synthesis: Synthesized via nosyl (4-nitrobenzenesulfonyl) protection of 3-phenylpyrrolidine, yielding 59% after chromatography and recrystallization .
  • Key Differences: The sulfonyl group enhances stability and alters electronic properties compared to the furan carbonyl.
1-[(R,S)-α-Methylbenzyl]-3-phenylpyrrolidine ()
  • Substituents : A methylbenzyl group replaces the furan-3-carbonyl, introducing chirality and steric hindrance.
  • Spectroscopy : $^1$H NMR shows distinct splitting patterns (δ 1.44 ppm for methyl protons) and aromatic proton environments (δ 7.40–7.10 ppm) due to the methylbenzyl group .
1-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic Acid ()
  • Substituents : A trifluoromethylphenyl group and a carboxylic acid replace the furan carbonyl and phenyl group.
  • Commercial Relevance : Available from multiple suppliers, indicating industrial interest .

Physicochemical and Spectroscopic Properties

Compound Functional Groups Yield (%) Purity (%) Key Spectroscopic Data
1-(Furan-3-carbonyl)-3-phenylpyrrolidine Furan carbonyl, phenyl N/A N/A Expected IR: ~1700 cm⁻¹ (C=O)
1-((4-Nitrophenyl)sulfonyl)-3-phenylpyrrolidine Sulfonyl, nitro 59 N/A $^1$H NMR: Aromatic δ 7.40–8.20 ppm
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-... Benzodioxol, urea 68 >99 IR: 1675 cm⁻¹ (C=O), MS: m/z 466
1-[(R,S)-α-Methylbenzyl]-3-phenylpyrrolidine Methylbenzyl N/A N/A $^13$C NMR: δ 145.7 (quaternary C)
  • Spectroscopic Insights : The furan carbonyl in the target compound is expected to show a strong IR absorption near 1700 cm⁻¹, similar to the urea carbonyl (1675 cm⁻¹) in . $^1$H NMR of sulfonyl analogs () exhibits downfield shifts for aromatic protons due to electron-withdrawing effects .

Biological Activity

1-(Furan-3-carbonyl)-3-phenylpyrrolidine, also known as EVT-2942075, is a compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H15_{15}N1_{1}O2_{2}, with a molecular weight of approximately 241.29 g/mol. The compound features a furan ring fused with a carbonyl group at the 3-position and a phenyl group attached to the pyrrolidine ring. Its structural formula can be represented as follows:

C15H15N1O2\text{C}_{15}\text{H}_{15}\text{N}_{1}\text{O}_{2}

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens. The compound's mechanism involves disrupting bacterial cell wall synthesis and inducing lipid peroxidation, leading to cell death .

Table 1: Antimicrobial Activity Against Various Strains

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)16 µg/mL
Klebsiella pneumoniae32 µg/mL
Pseudomonas aeruginosa64 µg/mL
Candida albicans32 µg/mL

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells. The compound exhibited cytotoxic effects with IC50_{50} values indicating effective inhibition of cell proliferation.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50_{50} (µM)
MCF-762.4 ± 0.128
HCT-11643.5 ± 0.150
A54991.6 ± 0.112

The mechanism of action appears to involve the induction of apoptosis through the modulation of key pro-apoptotic and anti-apoptotic proteins, which was confirmed by immunoassays measuring protein levels .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.

Case Studies

A notable case study involved the synthesis of various derivatives of this compound to enhance its biological activity. Modifications in the pyrrolidine ring led to compounds with improved potency against cancer cells and reduced toxicity profiles in non-cancerous cells. For example, derivatives with halogen substitutions showed increased binding affinity for cancer cell receptors compared to the parent compound .

Q & A

What are the established synthetic routes for 1-(Furan-3-carbonyl)-3-phenylpyrrolidine, and what key reaction parameters influence yield?

Answer:
The synthesis of this compound typically involves coupling reactions between furan-3-carbonyl derivatives and substituted pyrrolidine precursors. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while alcohols (ethanol/methanol) improve solubility .
  • Temperature : Reactions often proceed at 60–80°C to balance activation energy and side-product formation .
  • Catalysts : Amine bases (e.g., triethylamine) or coupling agents (e.g., EDCI/HOBt) facilitate carbonyl activation .
Parameter Typical Range Impact on Yield
SolventEthanol, DMFHigher polarity improves yield by 15–20%
Reaction Time12–24 hoursProlonged time reduces side-products
Catalyst Loading1.2–1.5 equivalentsExcess leads to purification challenges

Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies substituent patterns (e.g., phenyl protons at δ 7.2–7.4 ppm, furan carbonyl at ~δ 160–165 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in crowded regions .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and furan ring vibrations (1500–1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

How can conflicting spectral data (e.g., NMR shifts) be resolved when characterizing this compound?

Answer:

  • Variable Temperature NMR : Reduces signal broadening caused by conformational exchange .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data to assign ambiguous signals .
  • Isotopic Labeling : ¹³C-labeled analogs clarify carbonyl or phenyl group contributions .

What strategies are recommended for optimizing the enantiomeric purity of this compound in asymmetric synthesis?

Answer:

  • Chiral Catalysts : Use of Evans’ oxazaborolidines or Jacobsen’s thiourea catalysts for kinetic resolution (up to 95% ee) .
  • Chromatographic Separation : Chiral HPLC (e.g., Chiralpak IA/IB columns) resolves enantiomers with baseline separation .
  • Crystallization-Induced Diastereomer Resolution : Salt formation with chiral acids (e.g., tartaric acid) enhances enantiopurity .

What are the primary chemical reactivity patterns of this compound relevant to medicinal chemistry applications?

Answer:

  • Carbonyl Reactivity : Susceptible to nucleophilic attack (e.g., Grignard reagents, amines) for derivatization .
  • Furan Ring Modifications : Electrophilic substitution at the 2- or 5-position enables halogenation or sulfonation .
  • Pyrrolidine Functionalization : N-alkylation or ring-opening reactions expand structural diversity .

How can computational chemistry be integrated into the design of derivatives based on this compound?

Answer:

  • Molecular Docking : Predict binding affinity to target proteins (e.g., kinases, GPCRs) using AutoDock Vina .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ) with bioactivity to prioritize analogs .
  • ADMET Prediction : Tools like SwissADME assess permeability, metabolic stability, and toxicity early in design .

What experimental approaches are used to evaluate the bioactivity of this compound derivatives?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : IC₅₀ determination via fluorescence-based assays (e.g., kinase activity) .
    • Cell Viability : MTT assays screen cytotoxicity against cancer/normal cell lines .
  • In Vivo Models : Rodent pharmacokinetic studies assess oral bioavailability and tissue distribution .

How can researchers address discrepancies in reported biological activity data for this compound analogs?

Answer:

  • Standardized Protocols : Use validated assay conditions (e.g., ATP concentration in kinase assays) .
  • Meta-Analysis : Cross-reference data across multiple studies (e.g., PubChem BioAssay) to identify consensus trends .
  • Structural Confirmation : Re-synthesize disputed compounds and verify purity (>95% by HPLC) .

What are the stability considerations for this compound under different storage conditions?

Answer:

  • Thermal Stability : Degrades above 40°C; store at 2–8°C under inert gas (N₂/Ar) .
  • Light Sensitivity : Protect from UV exposure to prevent furan ring photo-oxidation .
  • pH Sensitivity : Stable in neutral buffers (pH 6–8); acidic/basic conditions hydrolyze the carbonyl group .

What advanced techniques are recommended for studying the metabolic pathways of this compound?

Answer:

  • LC-MS/MS Metabolite Profiling : Identify phase I/II metabolites using human liver microsomes .
  • Isotope Tracing : ¹⁴C-labeled compounds track metabolic fate in vivo .
  • CYP450 Inhibition Assays : Determine enzyme-specific interactions (e.g., CYP3A4) .

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